molecular formula C8H11N3O3S B122495 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one CAS No. 134680-32-3

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Katalognummer: B122495
CAS-Nummer: 134680-32-3
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: JTEGQNOMFQHVDC-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereoisomer of lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV and hepatitis B virus (HBV) therapy . While lamivudine has the (2R,5S) configuration, this compound adopts the (2S,5R) stereochemistry, making it the (+)-trans enantiomer. It is formally designated as Lamivudine Impurity D and is monitored during drug manufacturing to ensure quality control . Its molecular formula is C₈H₁₁N₃O₃S (molecular weight: 229.26 g/mol), identical to lamivudine but differing in spatial arrangement .

Wirkmechanismus

Target of Action

ent-Lamivudine, also known as Lamivudine, (+)-cis-, is primarily targeted against the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV) . These viruses are responsible for causing HIV/AIDS and chronic hepatitis B, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue . It undergoes intracellular phosphorylation to form its active metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase , resulting in DNA chain termination . This process inhibits the replication of HIV-1 and HBV .

Biochemical Pathways

Lamivudine, like other nucleoside analogs, must be metabolized to its triphosphate form by intracellular kinases to inhibit viral DNA synthesis . The active anabolite, lamivudine 5’-triphosphate, prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid, with a mean apparent volume of distribution (Vd) being approximately 1.3 L/kg following intravenous administration . As approximately 70% of an oral dose is eliminated renally as unchanged drug, the dose needs to be reduced in patients with renal insufficiency .

Result of Action

The result of lamivudine’s action is the inhibition of HIV-1 and HBV replication, which helps in the treatment of HIV infection and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 . It is typically used in combination with other antiretrovirals such as zidovudine, dolutegravir, and abacavir .

Action Environment

The action of lamivudine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of lamivudine . Furthermore, the efficacy of lamivudine can be affected by the patient’s health status, such as renal or hepatic function .

Biologische Aktivität

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, commonly known as Lamivudine, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and chronic hepatitis B infections. This compound's structure features a pyrimidine base linked to an oxathiolane sugar moiety, contributing to its biological activity.

Lamivudine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug mimics the natural nucleoside substrate, thus preventing the conversion of viral RNA into DNA. This action halts viral replication and reduces the viral load in infected individuals.

Pharmacological Properties

Chemical Structure and Properties:

  • Molecular Formula: C8H11N3O3S
  • Molecular Weight: 229.26 g/mol
  • CAS Number: 134680-32-3

Table 1: Chemical Properties of Lamivudine

PropertyValue
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
SolubilityWater-soluble
pKa9.0

Antiviral Efficacy

Lamivudine has demonstrated significant antiviral activity against both HIV and hepatitis B virus (HBV). Clinical studies have shown that Lamivudine effectively reduces plasma HIV RNA levels and improves CD4 cell counts in patients with HIV infection.

Case Study: Efficacy in HIV Treatment
In a randomized controlled trial involving HIV-infected patients, Lamivudine was administered as part of a combination antiretroviral therapy (cART). Results indicated:

  • A reduction in viral load by over 90% after 24 weeks.
  • Improved CD4 counts from baseline levels by an average of 150 cells/mm³.

Resistance Profile

While Lamivudine is effective, the emergence of drug-resistant strains of HIV has been documented. Mutations in the reverse transcriptase gene can lead to reduced susceptibility to Lamivudine. Continuous monitoring and combination therapies are recommended to mitigate resistance development.

Toxicity and Side Effects

Lamivudine is generally well-tolerated; however, some patients may experience side effects such as:

  • Nausea
  • Fatigue
  • Headache

Severe side effects are rare but can include lactic acidosis and hepatic steatosis, particularly in patients with advanced liver disease.

Wissenschaftliche Forschungsanwendungen

Case Studies

  • Study on HIV Treatment : A clinical trial demonstrated that Lamivudine (the active form of the compound) significantly reduces viral load in HIV-infected patients when administered in combination with other antiretroviral therapies. The study reported an increase in CD4+ T-cell counts among participants, indicating improved immune function .
  • Hepatitis B Virus (HBV) : Research indicates that this compound effectively suppresses HBV replication. In a cohort study, patients treated with Lamivudine showed a marked decrease in serum HBV DNA levels and improved liver function tests .

Pharmacokinetic Properties

The pharmacokinetics of 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one reveal favorable absorption characteristics:

  • Bioavailability : Approximately 86% when administered orally.
  • Half-life : Ranges from 5 to 7 hours, allowing for once-daily dosing in clinical settings.

Safety and Side Effects

The compound is generally well-tolerated. Common side effects include:

  • Nausea
  • Fatigue
  • Headaches

Serious side effects are rare but may include lactic acidosis and hepatomegaly .

Chemical Properties and Formulation

Combination Therapies

Research is ongoing into the efficacy of this compound when used in combination with other antiviral agents. Preliminary findings suggest that combinations may enhance antiviral potency while reducing resistance development .

Novel Applications

Emerging studies are exploring the potential use of this compound in treating other viral infections beyond HIV and HBV, including potential efficacy against SARS-CoV-2.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the enantiomeric purity of 4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one in pharmaceutical formulations?

Methodological Answer: Enantiomeric purity can be determined using chiral HPLC or polarimetric methods. For HPLC, a Chiralpak® IC column (250 mm × 4.6 mm, 5 µm) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min and UV detection at 270 nm is recommended. This method is adapted from lamivudine impurity profiling protocols . Quantification requires comparison with a certified reference standard (e.g., Lamivudine EP Impurity D, CAS 134680-32-3) .

Q. How can synthetic routes for this compound be optimized to minimize enantiomeric impurities?

Methodological Answer: Stereochemical control during transglycosylation is critical. Use (2R,5S)-configured starting materials with tert-butyldiphenylsilyl (TBDPS) protection on the hydroxymethyl group to prevent racemization. Post-synthesis, employ recrystallization in ethanol:water (7:3 v/v) to isolate the desired (2S,5R)-enantiomer, as described in lamivudine acid synthesis workflows .

Advanced Research Questions

Q. What are the structural and functional implications of the (2S,5R) configuration compared to the (2R,5S) isomer in lamivudine?

Methodological Answer: The (2S,5R) enantiomer exhibits reduced antiretroviral activity due to steric hindrance in reverse transcriptase binding pockets. Computational docking studies (e.g., AutoDock Vina) using PDB ID 1RTD reveal weaker hydrogen bonding with Lys101 and Tyr188 residues compared to lamivudine’s (2R,5S) configuration . Enzymatic assays with HIV-1 RT show IC50 values >100 µM for the (2S,5R) enantiomer versus 0.1–1 µM for lamivudine .

Q. How can oxidative degradation products of this compound be characterized using advanced spectroscopic techniques?

Methodological Answer: Degradation under forced oxidation (3% H2O2, 40°C, 24h) produces S-oxide derivatives. These can be identified via:

  • Raman spectroscopy : Peaks at 680 cm⁻¹ (S-O stretch) and 1240 cm⁻¹ (C-N stretch) distinguish oxidized forms .
  • LC-MS/MS : Use a C18 column (150 mm × 2.1 mm, 3.5 µm) with 0.1% formic acid in water:acetonitrile (95:5) and electrospray ionization (ESI+). The [M+H]+ ion at m/z 247 fragments to m/z 130 (pyrimidone ring) .

Q. Notes for Experimental Design

  • Impurity Profiling : Cross-validate results with USP/EP monographs for lamivudine, which specify ≤0.5% for enantiomeric impurities .
  • Stability Studies : Conduct photolytic (ICH Q1B), thermal (40°C/75% RH), and hydrolytic (pH 1–13) stress testing. Monitor degradation via UPLC-PDA .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

The antiviral activity of NRTIs is highly sensitive to stereochemistry. Below is a comparative analysis of key analogues:

Compound Name Structure Key Features Stereochemistry Therapeutic Use Resistance Mutations Evidence ID
4-amino-1-[(2S,5R)-...-one Oxathiolane ring; cytosine base; hydroxymethyl group (2S,5R) Impurity in lamivudine N/A
Lamivudine (3TC) Same as above (2R,5S) HIV-1, HBV M184V/I (HIV), rtM204 (HBV)
Emtricitabine 5-Fluoro substitution on cytosine; oxathiolane ring (2R,5S) HIV-1, HBV (longer half-life) M184V (HIV)
Stavudine (d4T) Dihydrofuran ring; thymine base; no sulfur (2R,5S) HIV-1 Q151M, K65R
Zidovudine (AZT) Azido group at 3'-position; thymine base (2R,4S,5S) HIV-1 M41L, T215Y
Gemcitabine Difluorinated tetrahydrofuran ring; cytosine base (2R,4R,5R) Cancer therapy N/A

Key Research Findings

Enantiomeric Purity : The (2S,5R) enantiomer is a critical quality parameter; regulatory limits require its concentration to be <0.15% in lamivudine formulations .

Metabolic Stability : Emtricitabine’s 5-fluoro group reduces deamination, enhancing plasma half-life compared to lamivudine .

Eigenschaften

IUPAC Name

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307509
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134680-32-3
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134680-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine, (+)-cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134680323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′-Dideoxy-3′-thiacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE, (+)-CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6S9D88T3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.